molecular formula C15H17NO4S B1665138 Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate CAS No. 15854-12-3

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B1665138
CAS No.: 15854-12-3
M. Wt: 307.4 g/mol
InChI Key: OZWGHIQPWZHYPG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst/Base: Bases such as piperidine or morpholine are often used.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Gewald reaction under controlled conditions to ensure high yield and purity. This would include optimizing reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
  • Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate

Comparison: Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs with different substituents .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-20-15(17)13-10(8-21-14(13)16)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGHIQPWZHYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352092
Record name ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-12-3
Record name ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

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